molecular formula C18H25N5O2 B5253557 1-[(2-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide

1-[(2-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide

Cat. No.: B5253557
M. Wt: 343.4 g/mol
InChI Key: SBWYZWJFKGFSDG-UHFFFAOYSA-N
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Description

1-[(2-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.

Preparation Methods

The synthesis of 1-[(2-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide typically involves the use of “Click” chemistry and Suzuki–Miyaura cross-coupling reactions. The starting material, (S)-(-) ethyl lactate, undergoes a series of reactions with arylboronic acids in an aqueous medium to yield the target compound . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(2-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide involves its binding to specific molecular targets, such as the active site residues of carbonic anhydrase-II. This binding inhibits the enzyme’s activity, which can have various biological effects .

Comparison with Similar Compounds

1-[(2-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific molecular structure and its potential as a carbonic anhydrase-II inhibitor.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-15-5-2-3-6-16(15)13-23-14-17(20-21-23)18(24)19-7-4-8-22-9-11-25-12-10-22/h2-3,5-6,14H,4,7-13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWYZWJFKGFSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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